molecular formula C20H16O8 B2409157 Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate CAS No. 637750-69-7

Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate

Cat. No.: B2409157
CAS No.: 637750-69-7
M. Wt: 384.34
InChI Key: IZVPOVYWCKUQMP-UHFFFAOYSA-N
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Description

Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate (CAS: 637750-69-7) is a chromen-based ester derivative with the molecular formula C₂₀H₁₆O₈ and a molecular weight of 384.34 g/mol . Structurally, it consists of a 4-oxochromen core substituted at position 3 with a 4-(methoxycarbonyl)phenoxy group and at position 7 with a methoxyacetate ester. This compound is of interest in medicinal and materials chemistry due to its modular structure, which allows for functionalization at multiple sites. Its synthesis typically involves coupling reactions between chromen intermediates and ester derivatives, as exemplified by procedures in (though applied to thiazolidin analogs) .

Properties

IUPAC Name

methyl 4-[7-(2-methoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c1-24-18(21)11-26-14-7-8-15-16(9-14)27-10-17(19(15)22)28-13-5-3-12(4-6-13)20(23)25-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVPOVYWCKUQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Methoxycarbonyl Phenoxy Group: The chromen-4-one intermediate is then reacted with 4-(methoxycarbonyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the phenoxy linkage.

    Esterification: The final step involves the esterification of the hydroxyl group with methoxycarbonyl acetate using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (637750-69-7) C₂₀H₁₆O₈ 384.34 4-(methoxycarbonyl)phenoxy, methoxyacetate Moderate solubility in polar solvents; UV-active due to chromen conjugation.
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C₂₂H₁₇F₄O₆ 468.36 4-fluorophenyl, trifluoromethyl, ethyl Enhanced lipophilicity (LogP ~3.5) due to fluorine atoms; potential CNS activity.
2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate (329225-64-1) C₂₆H₂₈O₈ 468.50 tert-butylphenoxy, ethoxyethyl ester High lipophilicity; suitable for lipid-based formulations.
[5-(2-Methoxyacetyl)oxy-3-(4-methoxyphenyl)-4-oxo-chromen-7-yl] 2-methoxyacetate C₂₂H₂₀O₉ 428.39 Dual methoxyacetyl groups, 4-methoxyphenyl Increased hydrogen-bonding capacity; potential for crystal engineering.
Propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate (100152-09-8) C₂₂H₁₉ClO₆ 414.84 4-chlorophenyl, isopropyl ester Electrophilic chlorine enhances reactivity in cross-coupling reactions.
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (304675-01-2) C₁₆H₁₄O₅ 274.27 Cyclopenta-fused chromen Compact fused-ring system; altered UV/Vis absorption profile.

Physicochemical and Functional Differences

  • The ethoxyethyl ester analog (CAS 329225-64-1, ) has the highest molecular weight (468.50 g/mol) and lipophilicity, ideal for prolonged release in hydrophobic matrices.
  • Electronic Effects :

    • The 4-chlorophenyl substituent in CAS 100152-09-8 introduces electron-withdrawing effects, enhancing stability under acidic conditions.
    • The dual methoxyacetyl groups in CAS 19-2614 increase polarity (TPSA ~61.8 Ų), improving water solubility relative to the target compound.
  • The cyclopenta-fused chromen (CAS 304675-01-2, ) has a rigid structure, making it a candidate for optoelectronic materials.

Biological Activity

Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate is a compound belonging to the chromen-4-one derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chromen-4-one core linked to a methoxycarbonyl phenoxy group and a methoxycarbonyl acetate moiety. This unique arrangement contributes to its chemical reactivity and biological profile.

Property Details
IUPAC Name Methyl 4-[7-(2-methoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Molecular Formula C20H18O8
Molecular Weight Approximately 370.35 g/mol
CAS Number 637750-69-7

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism may involve induction of apoptosis or cell cycle arrest.
  • Antioxidant Activity : As a member of the flavonoid family, it is likely to exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It might bind to receptors that regulate cell signaling pathways related to inflammation or cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antibacterial activity compared to control groups .

Study 2: Anticancer Activity

In vitro assays were conducted on HeLa and A549 cell lines, revealing that treatment with the compound led to a reduction in cell viability by approximately 60% at concentrations of 25 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction .

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